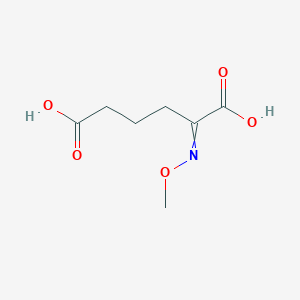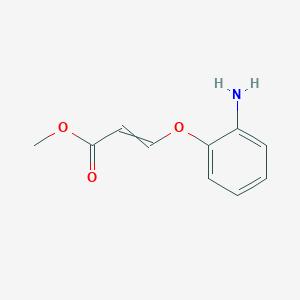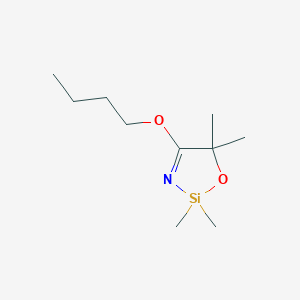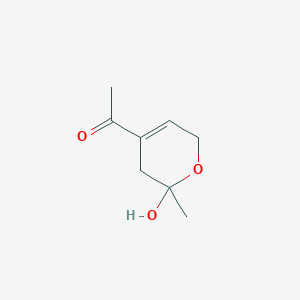
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a hydroxy group, a methyl group, and an ethanone group attached to the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one typically involves the reaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with appropriate reagents under controlled conditions. One common method involves the use of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating . The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2-oxo-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in scavenging free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its unique chemical structure.
作用机制
The mechanism of action of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
相似化合物的比较
Similar Compounds
2H-Pyran, 3,4-dihydro-: A similar compound with a different substitution pattern.
2H-Pyran, 3,4-dihydro-6-methyl-: Another related compound with a methyl group at a different position.
Uniqueness
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and ethanone groups makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
830318-62-2 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(6-hydroxy-6-methyl-2,5-dihydropyran-4-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-3-4-11-8(2,10)5-7/h3,10H,4-5H2,1-2H3 |
InChI 键 |
ZGVFAIYJUNCDKY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CCOC(C1)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
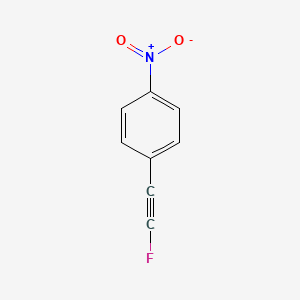
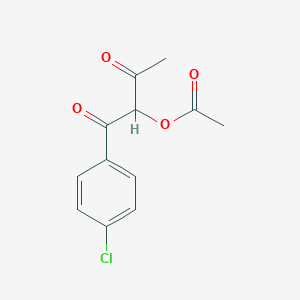
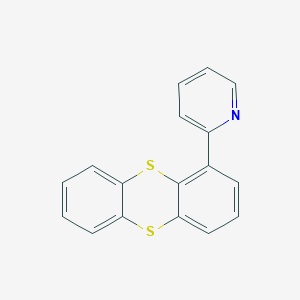
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
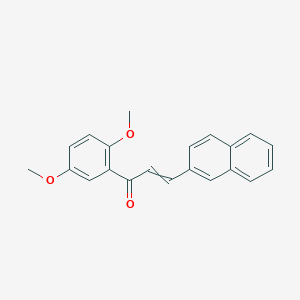
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
